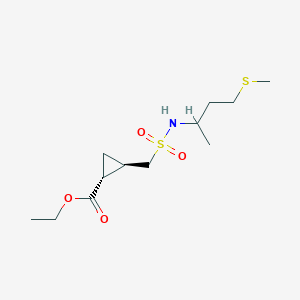![molecular formula C14H19F2NO2S B7354083 (1R,2S)-4-[[4-(difluoromethylsulfanyl)phenyl]methylamino]cyclohexane-1,2-diol](/img/structure/B7354083.png)
(1R,2S)-4-[[4-(difluoromethylsulfanyl)phenyl]methylamino]cyclohexane-1,2-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-4-[[4-(difluoromethylsulfanyl)phenyl]methylamino]cyclohexane-1,2-diol, also known as Difluoromethylornithine (DFMO), is a drug that has been used for the treatment of African trypanosomiasis, a parasitic disease that affects humans and animals in sub-Saharan Africa. DFMO is also being researched for its potential use in cancer treatment, as it inhibits the enzyme ornithine decarboxylase (ODC), which is involved in cell proliferation.
Wirkmechanismus
DFMO inhibits ODC, which is involved in the synthesis of polyamines, small molecules that are important for cell growth and proliferation. By inhibiting ODC, DFMO decreases polyamine levels and disrupts cell proliferation.
Biochemical and Physiological Effects
DFMO has been shown to decrease polyamine levels in various tissues, including the prostate, colon, and breast. In clinical trials, DFMO has been well-tolerated with few side effects.
Vorteile Und Einschränkungen Für Laborexperimente
DFMO is a well-established tool for studying the role of polyamines in cell proliferation and cancer. However, its use in experiments can be limited by its low solubility and stability.
Zukünftige Richtungen
1. Combination therapy: DFMO is being studied in combination with other drugs for the treatment of cancer, including chemotherapy and immunotherapy.
2. Biomarker development: DFMO is being studied as a potential biomarker for cancer diagnosis and prognosis.
3. Targeting other enzymes: DFMO is being used as a starting point for the development of inhibitors targeting other enzymes involved in polyamine synthesis.
4. Treatment of other diseases: DFMO is being studied for its potential use in the treatment of other diseases, including parasitic infections and neurodegenerative disorders.
Synthesemethoden
DFMO is synthesized through a multi-step process starting from cyclohexanone. The key steps involve the addition of a difluoromethylthio group to a benzene ring, followed by the addition of an amino group and reduction of the ketone group to a hydroxyl group.
Wissenschaftliche Forschungsanwendungen
DFMO has been extensively studied for its potential use in cancer treatment. ODC is upregulated in many types of cancer, and inhibition of this enzyme has been shown to decrease cell proliferation and induce apoptosis. DFMO has been shown to have anti-tumor effects in preclinical models of several types of cancer, including colon, prostate, and breast cancer.
Eigenschaften
IUPAC Name |
(1R,2S)-4-[[4-(difluoromethylsulfanyl)phenyl]methylamino]cyclohexane-1,2-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO2S/c15-14(16)20-11-4-1-9(2-5-11)8-17-10-3-6-12(18)13(19)7-10/h1-2,4-5,10,12-14,17-19H,3,6-8H2/t10?,12-,13+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXPBGNKDISPJRL-SOYIIFOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(CC1NCC2=CC=C(C=C2)SC(F)F)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C[C@@H]([C@@H]1O)O)NCC2=CC=C(C=C2)SC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1R,2R)-2-(triazol-1-ylmethyl)cyclopentyl]pyridine-2-sulfonamide](/img/structure/B7354014.png)

![1-[(2S,3aS,6aR)-2,3,3a,4,6,6a-hexahydrofuro[2,3-c]furan-2-yl]-N-methyl-N-(2-thiophen-2-ylethyl)methanesulfonamide](/img/structure/B7354028.png)
![2-chloro-4-(chloromethyl)-N-[(1R,5S)-3-oxabicyclo[3.1.0]hexan-6-yl]-1,3-thiazole-5-sulfonamide](/img/structure/B7354039.png)

![1-[(1S,6S,7R)-7-bicyclo[4.2.0]octanyl]-N-methyl-N-(1-methyl-2-oxopyrrolidin-3-yl)methanesulfonamide](/img/structure/B7354065.png)
![4-[[(3S,4R)-3,4-difluoropyrrolidin-1-yl]methyl]-1H-indole](/img/structure/B7354070.png)
![methyl (3R)-3-[1-(oxan-4-yl)propan-2-ylamino]butanoate](/img/structure/B7354078.png)
![tert-butyl N-[6-[[(2S)-1-(dimethylamino)-1-oxopropan-2-yl]amino]spiro[2.5]octan-2-yl]carbamate](/img/structure/B7354086.png)
![[(2R)-1-[[2-chloro-6-(trifluoromethyl)pyridin-4-yl]methyl]pyrrolidin-2-yl]methanol](/img/structure/B7354088.png)
![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyrazine](/img/structure/B7354095.png)
![4-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-ethyl-5-fluoropyrimidine](/img/structure/B7354099.png)
![4-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]-6-fluoropyrimidine](/img/structure/B7354101.png)
![2-[(3S,4S)-3-cyclopropyl-4-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]pyridine-3-carbonitrile](/img/structure/B7354106.png)